
N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group, a phenylpiperazine moiety, and a pyrazinylthioacetamide structure. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazinylthioacetamide core: This can be achieved by reacting a pyrazine derivative with a thioacetamide under suitable conditions.
Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution of a halogenated pyrazine with phenylpiperazine.
Attachment of the difluorophenyl group: The final step may involve the coupling of the difluorophenyl group to the intermediate compound through a suitable linker or directly via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide exhibit significant anticonvulsant properties. A study evaluated various analogs for their effectiveness against seizures in animal models, revealing promising results particularly in maximal electroshock (MES) tests. The structure–activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy .
Case Study: Anticonvulsant Screening
Compound | ED50 MES (mg/kg) | Toxicity (TD50 NT mg/kg) | Protective Index (PI) |
---|---|---|---|
Compound A | 52.30 | >500 | >9.56 |
Valproic Acid | 485 | 784 | 1.6 |
Phenytoin | 28.10 | >100 | >3.6 |
This table summarizes the findings from an anticonvulsant activity study, emphasizing the potential of certain derivatives to serve as effective antiepileptic drugs.
Anticancer Properties
Emerging studies suggest that compounds incorporating piperazine and thioacetamide moieties exhibit anticancer activity by inducing apoptosis in cancer cells. Specifically, research has shown that these compounds can suppress proliferation and migration in human cervical cancer cells, indicating their potential as therapeutic agents against various malignancies .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-((3-(4-methylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
- N-(2,4-difluorophenyl)-2-((3-(4-ethylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the difluorophenyl group and the phenylpiperazine moiety may enhance its binding affinity to certain targets and improve its pharmacokinetic properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
Biological Activity
N-(2,4-difluorophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H21F2N3OS, with a molecular weight of approximately 345.386 g/mol. The compound features a difluorophenyl group, a piperazine moiety, and a pyrazine ring, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-thioacetamide derivatives with 4-phenylpiperazine and 2,4-difluorobenzoyl chloride. This multi-step process allows for the introduction of various functional groups that can enhance biological activity.
Anticonvulsant Activity
Research indicates that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies have shown that certain piperazine-based compounds demonstrate significant efficacy in animal models of epilepsy. The mechanism often involves modulation of neurotransmitter systems, particularly through inhibition of gamma-aminobutyric acid (GABA) receptors or sodium channels .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds. For example, triazole derivatives bearing similar structural motifs were tested against various bacterial strains and fungi, showing promising results . This suggests that this compound may also possess antimicrobial activity worth investigating.
Inhibition of Acetylcholinesterase
Piperazine derivatives are known to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmission. Virtual screening studies have indicated that these compounds can effectively bind to the active sites of AChE, potentially leading to therapeutic applications in cognitive disorders .
Case Studies
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5OS/c23-16-6-7-19(18(24)14-16)27-20(30)15-31-22-21(25-8-9-26-22)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNURAQGHNERBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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